1,4-Bis(4-aminophenoxy)benzene
Overview
Description
1,4-Bis(4-aminophenoxy)benzene: is an organic compound with the molecular formula C18H16N2O2 . It is a diamino-building block with a phenyl ether core, commonly used as a monomer for synthesizing polyimides with carboxylic acid dianhydrides . These polyimides are known for their high thermal stability and mechanical strength, making them suitable for various high-performance applications .
Mechanism of Action
Target of Action
1,4-Bis(4-aminophenoxy)benzene is an organic compound that is primarily used as a monomer in the synthesis of polyimides .
Mode of Action
As a monomer, this compound interacts with other monomers through polymerization reactions to form polyimides . The compound’s aminophenoxy groups can react with other compounds to form covalent bonds, leading to the formation of a polymer network .
Biochemical Pathways
The primary biochemical pathway involving this compound is the synthesis of polyimides . This process involves the reaction of the compound with other monomers, leading to the formation of a polymer network .
Pharmacokinetics
It is known that the compound is insoluble in water , which could affect its bioavailability if it were to be used as a drug.
Result of Action
The primary result of the action of this compound is the formation of polyimides . These polymers have various applications, including the production of flexible substrates for annealing MoS2 up to 500°C and the integrated devices are applied for biopotential sensors .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and solvent. The compound is stable at room temperature but may decompose at high temperatures . Additionally, while it is insoluble in water, it is soluble in organic solvents such as chloroform, toluene, and alcohol . These factors can influence the compound’s reactivity and the properties of the resulting polyimides.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(4-aminophenoxy)benzene is typically synthesized through a nucleophilic substitution reaction. The process involves the reaction of p-chloronitrobenzene with hydroquinone in the presence of a base such as potassium carbonate . The resulting dinitro compound is then reduced using hydrazine and a catalyst like palladium on charcoal to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in a controlled environment to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(4-aminophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrazine and palladium on charcoal are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve bases like potassium carbonate.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: The original amino compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,4-Bis(4-aminophenoxy)benzene has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,3-Bis(4-aminophenoxy)benzene: Similar in structure but with different positional isomerism, leading to variations in chemical properties and reactivity.
4,4’-Oxydianiline: Another diamino compound used in the synthesis of polyimides, but with different thermal and mechanical properties.
4,4’-Bis(4-aminophenoxy)biphenyl: A related compound with a biphenyl core, offering different structural and functional characteristics.
Uniqueness: 1,4-Bis(4-aminophenoxy)benzene is unique due to its specific arrangement of amino and phenoxy groups, which provides a balance of thermal stability and mechanical strength. This makes it particularly suitable for high-performance applications in various fields .
Properties
IUPAC Name |
4-[4-(4-aminophenoxy)phenoxy]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12H,19-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRRFJIVUPSNTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188465 | |
Record name | Aniline, p,p'-(p-phenylenedioxy)di- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3491-12-1 | |
Record name | 4,4′-[1,4-Phenylenebis(oxy)]bis[benzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3491-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aniline, p,p'-(p-phenylenedioxy)di- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003491121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aniline, p,p'-(p-phenylenedioxy)di- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Bis(4-aminophenoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-BAPB?
A1: The molecular formula of 1,4-BAPB is C18H16N2O2, and its molecular weight is 292.34 g/mol. []
Q2: What are the key structural features of 1,4-BAPB?
A2: 1,4-BAPB consists of a central benzene ring substituted at the 1 and 4 positions with two 4-aminophenoxy groups. The molecule possesses a center of symmetry. The terminal aminophenoxy rings are almost perpendicular to the central benzene ring, forming a dihedral angle of 85.40(4)°. []
Q3: Why is 1,4-BAPB often incorporated into polyimide synthesis?
A3: 1,4-BAPB is a valuable monomer for polyimide synthesis due to its ability to improve the solubility and processability of the resulting polymers. This is attributed to the flexible ether linkages and the non-coplanar structure introduced by 1,4-BAPB, which disrupts chain packing and enhances chain flexibility. [, ]
Q4: What is the impact of 1,4-BAPB on the mechanical properties of polyimides?
A5: 1,4-BAPB contributes to the excellent mechanical properties often observed in polyimides. For instance, polyimide films derived from 1,4-BAPB and specific dianhydrides exhibit tensile strengths ranging from 80 to 105 MPa, elongations at break from 4.7 to 7.6%, and tensile moduli from 1.9 to 2.6 GPa. These desirable mechanical properties make them suitable for applications demanding strength and flexibility. []
Q5: How does 1,4-BAPB influence the dielectric properties of polyimides?
A6: The presence of 1,4-BAPB in polyimide structures can contribute to lower dielectric constants. This is advantageous for applications in microelectronics, where low dielectric materials are crucial for high-speed signal transmission and reduced signal delay. [, ]
Q6: What are the effects of isomerism in bis(aminophenoxy)benzene monomers on polymer properties?
A7: Studies comparing 1,4-BAPB with its isomer 1,3-bis(4-aminophenoxy)benzene demonstrate the impact of isomerism on polymer properties. For instance, polyimides derived from 1,4-BAPB tend to have higher solubility in certain solvents compared to those based on the 1,3 isomer. [, , ] This difference arises from the varying spatial arrangements of the isomers, affecting chain packing and intermolecular interactions within the polymer matrix.
Q7: What are the potential applications of polymers synthesized using 1,4-BAPB?
A7: The unique combination of properties offered by 1,4-BAPB-based polymers makes them suitable for a wide range of applications, including:
- High-performance films and coatings: Their thermal stability, mechanical strength, and optical transparency make them ideal for aerospace applications, flexible electronics, and protective coatings. [, , ]
- Membranes: 1,4-BAPB-based polyimides are explored for membrane separation processes, including organic solvent nanofiltration and pervaporation. [, ] Their ability to selectively allow the passage of certain molecules while blocking others is valuable in purification and separation technologies.
- Adhesives: The strong adhesion properties of some 1,4-BAPB-based polyimides make them suitable for use as high-performance adhesives in demanding environments. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.